1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Overview
Description
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is a chemical compound with the molecular formula C8H13N3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring.
Scientific Research Applications
Safety and Hazards
The safety information for 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride might interact with its targets in a similar way.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it affects the life cycle of the leishmania and plasmodium parasites .
Result of Action
Similar compounds have shown significant inhibitory activity against leishmania aethiopica and plasmodium berghei .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range The interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . In addition, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX-2 results in enzyme inhibition, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to the liver and kidneys. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites are then excreted via the kidneys. The interaction with metabolic enzymes can influence the overall metabolic flux, potentially leading to changes in the levels of other metabolites within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate its distribution to various tissues, where it accumulates and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with its molecular targets . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to particular organelles or cellular structures.
Preparation Methods
The synthesis of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride typically involves the reaction of 1-methylpyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Comparison with Similar Compounds
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-4-(pyrrolidin-3-yl)pyrazole: This compound has a similar structure but with a phenyl group instead of a methyl group, leading to different chemical and biological properties.
1-Methyl-3-(pyrrolidin-3-yl)pyrazole: Lacks the dihydrochloride salt form, which can affect its solubility and reactivity.
Properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpyrazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKKJXGUPAHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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